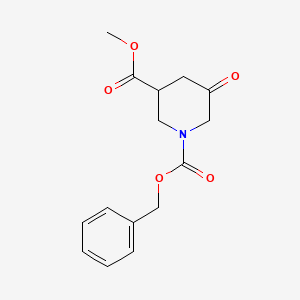

![molecular formula C25H22BrN5O5 B2916753 4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 361153-87-9](/img/no-structure.png)

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

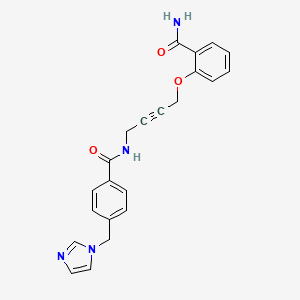

The compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis

The molecular structure of the compound was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Several oxidation reaction conditions were tested .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were confirmed by 1 H-NMR, 13 C-NMR, IR, Mass, and CHN .Aplicaciones Científicas De Investigación

- Pyrazolines, including this compound, have demonstrated antibacterial properties in various studies . Researchers have reported their effectiveness against bacterial strains, making them potential candidates for combating infections.

- The compound’s antifungal activity has been investigated . Understanding its mechanism of action and specificity against fungal pathogens could contribute to the development of novel antifungal agents.

- Oxidative stress contributes to cellular damage. Pyrazolines, including this derivative, have been studied for their antioxidant effects. Investigating its ability to scavenge free radicals could be valuable .

- Researchers have explored the impact of this compound on acetylcholinesterase (AchE) activity in the brain of alevins (young fish). AchE is essential for normal nerve function, and alterations in its activity can affect behavior and survival .

Antibacterial Activity

Antifungal Potential

Antioxidant Activity

Neurotoxicity Assessment

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrano[2,3-c]pyrazole derivative, which is synthesized from a 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and a 2-methoxyphenyl aldehyde. The second intermediate is a morpholine-4-carboxylate derivative, which is synthesized from a morpholine and a 4-carboxylic acid. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole", "2-methoxyphenyl aldehyde", "morpholine", "4-carboxylic acid", "coupling reagents and solvents" ], "Reaction": [ "Step 1: Synthesis of pyrano[2,3-c]pyrazole intermediate", "- Combine 3-(4-bromophenyl)-5-cyano-1,4-dihydropyrazole and 2-methoxyphenyl aldehyde in a solvent such as ethanol", "- Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid", "- Heat the reaction mixture to reflux for several hours", "- Isolate the pyrano[2,3-c]pyrazole intermediate by filtration and washing with a suitable solvent", "Step 2: Synthesis of morpholine-4-carboxylate intermediate", "- Combine morpholine and 4-carboxylic acid in a solvent such as dichloromethane", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the morpholine-4-carboxylate intermediate by filtration and washing with a suitable solvent", "Step 3: Coupling of intermediates to form final product", "- Combine the pyrano[2,3-c]pyrazole intermediate and the morpholine-4-carboxylate intermediate in a solvent such as dimethylformamide (DMF)", "- Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)", "- Stir the reaction mixture at room temperature for several hours", "- Isolate the final product by filtration and washing with a suitable solvent" ] } | |

Número CAS |

361153-87-9 |

Nombre del producto |

4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate |

Fórmula molecular |

C25H22BrN5O5 |

Peso molecular |

552.385 |

Nombre IUPAC |

[4-[6-amino-3-(4-bromophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |

InChI |

InChI=1S/C25H22BrN5O5/c1-33-19-12-15(4-7-18(19)35-25(32)31-8-10-34-11-9-31)20-17(13-27)23(28)36-24-21(20)22(29-30-24)14-2-5-16(26)6-3-14/h2-7,12,20H,8-11,28H2,1H3,(H,29,30) |

Clave InChI |

YEPOCARXYGMSQL-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)Br)N)C#N)OC(=O)N5CCOCC5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

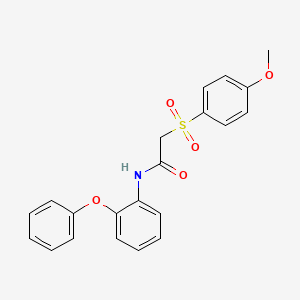

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

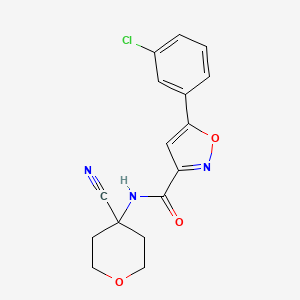

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

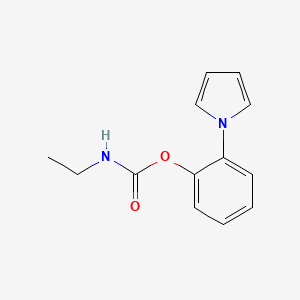

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)